molecular formula C9H11ClN2O2 B12098432 Ethyl 2-chloro-3-(methylamino)isonicotinate

Ethyl 2-chloro-3-(methylamino)isonicotinate

Cat. No.: B12098432
M. Wt: 214.65 g/mol
InChI Key: FHLQZDOOYUASOL-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-3-(methylamino)isonicotinate is an organic compound with the molecular formula C9H11ClN2O2 It is a derivative of isonicotinic acid, featuring a chloro group at the second position and a methylamino group at the third position on the isonicotinate ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-chloro-3-(methylamino)isonicotinate typically involves the following steps:

    Starting Material: The synthesis begins with isonicotinic acid, which is readily available.

    Chlorination: The isonicotinic acid is chlorinated at the second position using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to form 2-chloroisonicotinic acid.

    Esterification: The 2-chloroisonicotinic acid is then esterified with ethanol in the presence of a catalyst such as sulfuric acid (H2SO4) to produce ethyl 2-chloroisonicotinate.

    Amination: Finally, the ethyl 2-chloroisonicotinate undergoes nucleophilic substitution with methylamine (CH3NH2) to introduce the methylamino group at the third position, yielding this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-3-(methylamino)isonicotinate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the nitro group (if present) can lead to the formation of amines.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of N-oxides or other oxidized products.

    Reduction: Formation of amines or other reduced derivatives.

Scientific Research Applications

Ethyl 2-chloro-3-(methylamino)isonicotinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which Ethyl 2-chloro-3-(methylamino)isonicotinate exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro and methylamino groups play crucial roles in binding to these targets, influencing the compound’s overall activity.

Comparison with Similar Compounds

Ethyl 2-chloro-3-(methylamino)isonicotinate can be compared with other similar compounds, such as:

    Ethyl 2-chloroisonicotinate: Lacks the methylamino group, which may result in different reactivity and biological activity.

    Ethyl 3-(methylamino)isonicotinate:

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, which can influence its solubility and reactivity.

The presence of both the chloro and methylamino groups in this compound makes it unique, providing a balance of reactivity and stability that is valuable in various applications.

Properties

Molecular Formula

C9H11ClN2O2

Molecular Weight

214.65 g/mol

IUPAC Name

ethyl 2-chloro-3-(methylamino)pyridine-4-carboxylate

InChI

InChI=1S/C9H11ClN2O2/c1-3-14-9(13)6-4-5-12-8(10)7(6)11-2/h4-5,11H,3H2,1-2H3

InChI Key

FHLQZDOOYUASOL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=NC=C1)Cl)NC

Origin of Product

United States

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